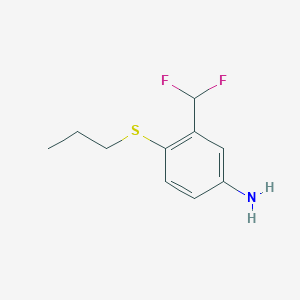
3-(Difluoromethyl)-4-(propylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-4-(propylsulfanyl)aniline is an organic compound characterized by the presence of a difluoromethyl group and a propylsulfanyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of aniline derivatives using difluoromethylation reagents under specific reaction conditions . The propylsulfanyl group can be introduced through nucleophilic substitution reactions involving appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline may involve large-scale difluoromethylation and sulfanyl substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-4-(propylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
3-(Difluoromethyl)-4-(propylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propylsulfanyl group can modulate its reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-4-(propylsulfanyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-(methylsulfanyl)aniline: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
3-(Difluoromethyl)-4-(propylsulfanyl)aniline is unique due to the specific combination of the difluoromethyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
3-(Difluoromethyl)-4-(propylsulfanyl)aniline is a chemical compound that has garnered interest due to its potential biological activities. This compound features a difluoromethyl group and a propylsulfanyl group attached to an aniline structure, which may influence its interaction with biological systems. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The presence of the difluoromethyl group is believed to enhance its lipophilicity, allowing better cell membrane penetration and subsequent interaction with intracellular targets.
Case Studies and Research Findings
-
Case Study: Antibacterial Efficacy
- A study conducted on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
-
Case Study: Cytotoxicity in Cancer Cells
- In a cytotoxicity assay using human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microorganisms.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
Data Table: Biological Activity Summary
特性
IUPAC Name |
3-(difluoromethyl)-4-propylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-2-5-14-9-4-3-7(13)6-8(9)10(11)12/h3-4,6,10H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCVZKEHUAXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














